molecular formula C20H17NO3 B339255 N-[4-(2-methoxyphenoxy)phenyl]benzamide

N-[4-(2-methoxyphenoxy)phenyl]benzamide

Cat. No.: B339255
M. Wt: 319.4 g/mol
InChI Key: NUKXIIDLDCMPME-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyphenoxy)phenyl]benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 4-(2-methoxyphenoxy)phenyl group at the amide nitrogen. The 2-methoxyphenoxy moiety introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]benzamide

InChI

InChI=1S/C20H17NO3/c1-23-18-9-5-6-10-19(18)24-17-13-11-16(12-14-17)21-20(22)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22)

InChI Key

NUKXIIDLDCMPME-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Conformational Analysis

  • N-Substituted Benzamides: 2-Chloro-N-(4-methoxyphenyl)benzamide (): The methoxy group at the para position of the phenyl ring results in a dihedral angle of 79.20° between the two benzene rings. N-(4-Chlorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide (): This compound shares the 2-methoxyphenoxy group but includes a chlorophenyl substituent. The additional chlorine atom may increase lipophilicity compared to the unsubstituted benzamide core in the target compound .
  • Heterocyclic Substitutions: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride () incorporate heterocycles (e.g., thiophene), which enhance π-π stacking interactions in biological systems.

Physicochemical Properties

Table 1: Comparison of Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents
N-[4-(2-Methoxyphenoxy)phenyl]benzamide Not reported Not reported 2-Methoxyphenoxy, benzamide
G19 () 319.5–320.2 43.58 Quinolin-4-ylamino, methoxyphenoxyethyl
G20 () 150.2–151.7 35.91 8-Methylquinolinyl, methoxyphenoxyethyl
2-Chloro-N-(4-methoxyphenyl)benzamide () Not reported Not reported 4-Methoxyphenyl, 2-chlorobenzamide
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () Not reported Not reported 5-Amino-2-methoxyphenyl, 2-methoxyethoxy
  • Melting Points: Quinoline-substituted benzamides (e.g., G19) exhibit higher melting points (>300°C) due to extended conjugation and rigidity, whereas alkylated derivatives (e.g., G20) show lower melting points (~150°C) .
  • Solubility: The methoxy and phenoxy groups in this compound likely enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide in ) .

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